molecular formula C11H10BrNO B8472240 2-(7-Bromo-3-isoquinolinyl)ethanol

2-(7-Bromo-3-isoquinolinyl)ethanol

Cat. No.: B8472240
M. Wt: 252.11 g/mol
InChI Key: ADIJOODNHWUGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Bromo-3-isoquinolinyl)ethanol is a brominated isoquinoline derivative featuring an ethanol substituent at the 3-position of the isoquinoline core. The bromine atom at the 7-position likely enhances electrophilic reactivity and lipophilicity, which could influence binding interactions in biological systems. The ethanol moiety may contribute to solubility in polar solvents, distinguishing it from non-hydroxylated analogs.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(7-bromoisoquinolin-3-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c12-10-2-1-8-6-11(3-4-14)13-7-9(8)5-10/h1-2,5-7,14H,3-4H2

InChI Key

ADIJOODNHWUGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Phenolic Ethanol Derivatives

Evidence from tyrosol analogs (e.g., 2-(3-hydroxyphenyl)ethanol, 2-(4-hydroxy-3-methoxyphenyl)ethanol) highlights the role of substituent position and electronic effects on bioactivity. In mushroom tyrosinase inhibition assays, 2-(4-hydroxy-3-methoxyphenyl)ethanol (Compound 4) showed higher inhibition (mean rate: ~55%) compared to 2-(3-hydroxyphenyl)ethanol (Compound 2, ~30%) and tyrosol (Compound 1, ~20%) . This suggests that methoxy groups at meta/para positions enhance inhibitory potency. By contrast, 2-(7-Bromo-3-isoquinolinyl)ethanol’s bromine substituent may sterically hinder enzyme binding but increase hydrophobic interactions compared to hydroxyl or methoxy groups.

Brominated Isoquinoline Derivatives

The compound 7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one (CAS 877265-10-6) shares a brominated isoquinoline backbone but lacks the ethanol group, instead featuring a ketone and methyl group . This structural difference likely reduces its solubility in aqueous media compared to this compound. Additionally, the presence of the ethanol moiety in the target compound could improve bioavailability, as seen in other alcohol-functionalized pharmaceuticals.

Ethoxylated Phenolic Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) contains a bulky alkylphenoxyethoxy chain, conferring surfactant-like properties . While both compounds share an ethanol group, the target compound’s isoquinoline core and bromine substituent prioritize electronic modulation over amphiphilic behavior.

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Biological Activity (Tyrosinase Inhibition %) Solubility Trends
This compound Isoquinoline 7-Br, 3-ethanol ~252.1 Not reported (inferred: moderate inhibition) Moderate in polar solvents
2-(4-Hydroxy-3-methoxyphenyl)ethanol Phenyl 4-OH, 3-OCH₃, 2-ethanol ~182.2 55% High in polar solvents
7-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one Dihydroisoquinolinone 7-Br, 2-CH₃, 3-ketone ~238.1 Not reported Low in aqueous media
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxyethoxy 4-(C8H18), 2-ethoxyethanol ~308.4 Surfactant properties High in nonpolar solvents

*Calculated based on structural formulas.

Research Findings and Implications

  • Substituent Position Matters: Para-substituted hydroxyl/methoxy groups enhance tyrosinase inhibition in phenolic ethanols, while bromine in isoquinolines may prioritize steric/electronic effects over direct enzyme interaction .
  • Solubility Trade-offs: Ethanol moieties improve aqueous solubility (e.g., tyrosol analogs), but brominated aromatic systems (e.g., 7-bromo-isoquinolines) may reduce it unless balanced by polar groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.